

Decoding Specificity: A Comparative Analysis of SB202190 in Novel Model Systems

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Compound of Interest		
Compound Name:	SB202	
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For researchers, scientists, and drug development professionals, the selection of a highly specific kinase inhibitor is paramount for generating reliable and translatable experimental data. This guide provides an objective comparison of the p38 MAPK inhibitor, **SB202**190, with alternative compounds, supported by experimental data to aid in the critical assessment of its specificity in new model systems.

SB202190 is a potent, cell-permeable inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the p38α and p38β isoforms.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the active kinase.[4][5][6] While widely used to probe the function of the p38 MAPK pathway, a growing body of evidence highlights the importance of critically evaluating its specificity due to potential off-target effects.[7][8][9] This guide aims to provide a comprehensive overview of **SB202**190's specificity profile in comparison to other commonly used p38 MAPK inhibitors.

On-Target Potency: A Head-to-Head Comparison

SB202190 exhibits potent inhibition of its primary targets, p38 α and p38 β . The following table summarizes the half-maximal inhibitory concentrations (IC50) of **SB202**190 and its alternatives against these kinases.



Inhibitor	Target	IC50 (nM)	Reference(s)
SB202190	ρ38α (ΜΑΡΚ14)	50	[1][5][10]
p38β (MAPK11)	100	[1][5][10]	
SB203580	p38α (MAPK14)	50	
p38β2 (MAPK11)	500		
BIRB-796	p38α (MAPK14)	38	
p38β (MAPK11)	65		

Off-Target Profile: Unmasking Potential Confounders

A critical aspect of inhibitor selection is understanding its off-target activity. Kinome-wide screening has revealed that **SB202**190 can interact with other kinases, which may lead to confounding experimental results. The following table presents a summary of the known off-target activities of **SB202**190. It is important to note that some observed cellular effects of **SB202**190, such as the induction of autophagy and vacuole formation, have been reported to be independent of p38 MAPK inhibition.[8][11][12]

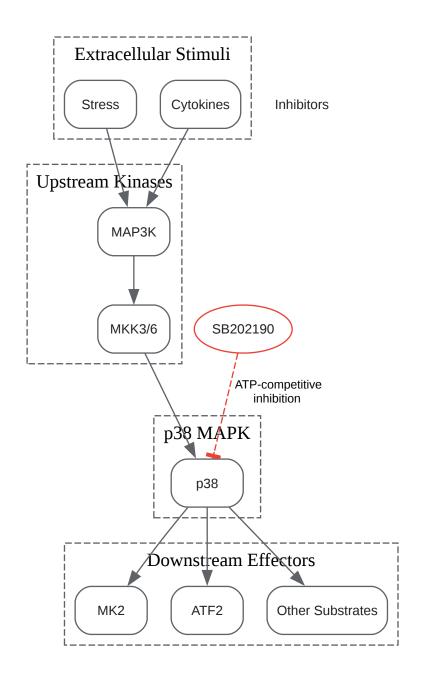


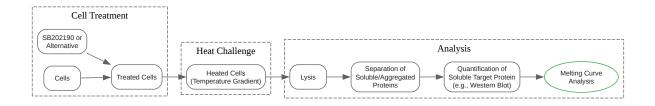
Off-Target Kinase	% Activity Remaining at 1μΜ	% Activity Remaining at 10μM	Reference(s)
Casein Kinase 1 delta (CK1 δ)	7.0	-1.0	[10]
Raf-1 proto-oncogene (c-RAF)	14.0	1.0	[10]
Mitogen-activated protein kinase 11 (p38β)	2.0	-1.0	[10]
Mitogen-activated protein kinase kinase kinase 11 (MLK3)	25.2	Not Reported	[10]
A-Raf proto-oncogene	31.1	Not Reported	[10]
Casein kinase 1 epsilon	32.7	Not Reported	[10]
Mitogen-activated protein kinase kinase kinase 10 (MLK2)	32.8	Not Reported	[10]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.







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